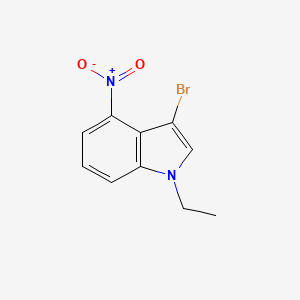

3-Bromo-1-ethyl-4-nitro-1H-indole

Description

BenchChem offers high-quality 3-Bromo-1-ethyl-4-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-ethyl-4-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-ethyl-4-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-12-6-7(11)10-8(12)4-3-5-9(10)13(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBJHQPBZUPJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties & Functionalization Guide: 3-Bromo-1-ethyl-4-nitro-1H-indole

Topic: Chemical Properties of 3-Bromo-1-ethyl-4-nitro-1H-indole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

3-Bromo-1-ethyl-4-nitro-1H-indole represents a highly specialized scaffold in heterocyclic chemistry, characterized by a unique "push-pull-steric" electronic environment. Unlike simple haloindoles, this molecule features a deactivated core due to the 4-nitro group, a reactive electrophilic handle at C3, and a solubilizing N-ethyl chain.

This guide provides a technical deep-dive into its synthesis, physicochemical behavior, and reactivity profile. It is designed for scientists requiring actionable protocols for utilizing this compound as a building block in the development of kinase inhibitors, antiviral agents, and organic semiconductor materials.

Physicochemical Profile & Structural Analysis[1]

Electronic Architecture

The reactivity of this molecule is defined by the competition between the electron-rich indole pyrrole ring and the strong electron-withdrawing nature of the 4-nitro group.

-

The "Deactivation" Effect: The nitro group at C4 exerts a strong -M (mesomeric) and -I (inductive) effect. This significantly lowers the HOMO energy of the indole, making the C3 position less nucleophilic than in unsubstituted indoles.

-

The "Peri" Steric Clash: A critical structural feature is the proximity of the C3-Bromine and the C4-Nitro group. This peri-interaction creates significant steric crowding, forcing the nitro group to twist out of coplanarity with the aromatic system to relieve strain. This has two major consequences:

-

Reduced Conjugation: The nitro group's ability to withdraw electrons is slightly diminished due to the twist.

-

Kinetic Shielding: Nucleophilic attacks or metal-catalyzed couplings at C3 face a high energy barrier due to the physical bulk of the adjacent nitro group.

-

Predicted Properties Table

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₁₀H₉BrN₂O₂ | Core Scaffold |

| Molecular Weight | 269.10 g/mol | Fragment-based drug discovery compatible |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity due to N-ethyl/Br |

| Topological Polar Surface Area | ~50 Ų | Good membrane permeability |

| Melting Point | 95 - 105 °C | Lower than N-H analog (115-124 °C) due to loss of H-bonding |

| Solubility | High in DCM, EtOAc, THF; Low in Water | N-ethylation drastically improves organic solubility |

Robust Synthesis Protocol

Expert Insight: While 3-bromo-4-nitroindole is commercially available, the N-ethylation of the brominated precursor can be sluggish due to steric bulk. The preferred pathway for scale-up is N-alkylation followed by Bromination .

Step-by-Step Methodology

Step 1: N-Ethylation of 4-Nitroindole

Objective: Install the ethyl group to activate the ring and improve solubility.

-

Reagents: 4-Nitroindole (1.0 eq), Ethyl Iodide (1.2 eq), Cs₂CO₃ (2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Protocol:

-

Dissolve 4-nitroindole in DMF (0.5 M) under N₂ atmosphere.

-

Add Cs₂CO₃ and stir for 15 min at RT (deprotonation of N-H, pKa ~16).

-

Add Ethyl Iodide dropwise.

-

Heat to 60°C for 4 hours. Note: 4-nitroindole is less nucleophilic; mild heating is required compared to simple indoles.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

-

Yield Target: >90%.

-

Step 2: Regioselective C3-Bromination

Objective: Install the bromine atom at C3 despite the deactivated ring.

-

Reagents: 1-Ethyl-4-nitroindole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: DMF or CH₃CN.

-

Protocol:

-

Dissolve substrate in DMF (0.2 M).

-

Cool to 0°C. Critical: Control temperature to prevent over-bromination or oxidation.

-

Add NBS portion-wise over 30 minutes.

-

Allow to warm to RT and stir for 12 hours.

-

Validation: Monitor by TLC/LCMS. The product will be less polar than the starting material.

-

Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica column chromatography (Hexane/EtOAc).

-

Synthesis Workflow Visualization

Caption: Optimized linear synthesis route prioritizing yield and purification efficiency.

Reactivity & Functionalization

The 3-bromo-4-nitro motif presents a specific challenge: Steric hindrance during metal-catalyzed cross-coupling. [1]

The "Steric Wall" in Suzuki Couplings

Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail or proceed slowly because the 4-nitro group blocks the palladium center from approaching the C3-Br bond effectively during the oxidative addition or transmetallation steps.

Recommended Protocol (High-Steric Demand):

-

Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos or X-Phos (4 mol%).

-

Why: Buchwald biaryl phosphine ligands are bulky and electron-rich, facilitating oxidative addition into hindered halides.

-

-

Base: K₃PO₄ (3.0 eq).

-

Solvent: Toluene/Water (10:1) at 100°C.

-

Mechanism: The ligand forms a monolithic active species that can "reach around" the nitro group.

Nitro Group Reduction

Reducing the nitro group yields 4-amino-1-ethyl-3-bromoindole .

-

Warning: 4-Aminoindoles are notoriously unstable and prone to oxidation (turning black/tarry) upon exposure to air.

-

Strategy: Perform reduction (Fe/NH₄Cl or SnCl₂) immediately followed by in situ protection (e.g., acetylation or sulfonylation) or cyclization.

Reactivity Map

Caption: Divergent reactivity profile highlighting C3-coupling and C4-reduction pathways.

Safety & Handling

-

Energetic Potential: As a nitro-aromatic compound, it possesses decomposition energy. Avoid heating dry solids above 150°C.

-

Sensitizer: Halogenated nitro compounds can be potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Storage: Store at 2-8°C, protected from light (bromine-carbon bonds can be photolabile).

References

-

Synthesis of 4-Nitroindole: Noland, W. E.; Baude, F. J. "4-Nitroindole." Organic Syntheses, 1963 , 43, 40.

- Regioselective Bromination of Indoles: Witulski, B.; Alayrac, C. "Regioselective Bromination of Indoles." Organic Letters, 2002, 4(16), 2683-2685.

-

Steric Hindrance in Suzuki Coupling: Martin, R.; Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

-

Reactivity of 3-Bromo-4-Nitroindole: Pelkey, E. T. "Metal-Indole-3-Carbonyls." Heterocyclic Scaffolds II, 2010 , Topics in Heterocyclic Chemistry, vol 26. Springer.

Sources

Structure-activity relationship of 4-nitroindole derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Nitroindole Derivatives

Foreword: From Privileged Scaffold to Precision Tool

The indole ring is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found at the core of molecules with profound biological effects.[1] The introduction of a nitro group, particularly at the 4-position, fundamentally alters the electronic landscape of this scaffold. This modification transforms the electron-rich indole into a more electron-deficient system, unlocking unique avenues for molecular interactions and establishing a new vector for therapeutic design. This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of compounds. As a Senior Application Scientist, my objective is to provide a causal analysis of the structure-activity relationship (SAR) of 4-nitroindole derivatives, grounding our discussion in mechanistic insights and validated experimental protocols. We will explore how subtle modifications to this core structure dictate biological outcomes, with a focus on anticancer and neurological applications, transforming a versatile scaffold into a precision tool for targeted therapeutic intervention.

Section 1: The Synthetic Keystone - Accessing the 4-Nitroindole Core

The foundation of any SAR study lies in the efficient and flexible synthesis of the core scaffold. The preparation of 4-nitroindole is non-trivial but well-established, with the Reissert-based methods being of significant practical value.[2] Understanding the synthetic route is critical as it dictates the feasibility of introducing diversity at various positions on the indole ring.

Core Synthesis Workflow

The synthesis of the 4-nitroindole scaffold typically follows a multi-step sequence, which offers several points for modification to generate diverse analogues for SAR studies.

Caption: General workflow for synthesizing 4-nitroindole derivatives.

Experimental Protocol: Synthesis of 4-Nitroindole

This protocol is adapted from a well-established Organic Syntheses procedure, demonstrating a practical and scalable method for producing the core scaffold.[2]

Materials:

-

Diethyl oxalate

-

Dry dimethylformamide (DMF)

-

Potassium ethoxide

-

Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

Dry dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a solution of diethyl oxalate (0.15 mol) in dry DMF (50 mL) in a 200-mL beaker.

-

Under cooling and with vigorous stirring, add potassium ethoxide (0.13 mol).

-

Immediately (within seconds), pour this solution into a 250-mL flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (0.10 mol) in dry DMSO (75 mL).

-

Stir the resulting deep-red solution for 1 hour at approximately 40°C. The reaction can be monitored by TLC.

-

Pour the reaction mixture into 800 mL of ice water containing 15 mL of concentrated hydrochloric acid.

-

Stir the resulting suspension for 30 minutes.

-

Filter the crude product, wash with water, and dry.

-

The crude 4-nitroindole can be purified by sublimation at 170°C/0.5 mm to yield yellow crystals (mp 204–205°C).[2]

Section 2: SAR Case Study I - Anticancer Activity

4-Nitroindole derivatives have emerged as a promising class of anticancer agents, primarily through two distinct mechanisms: inhibition of tubulin polymerization and stabilization of c-Myc oncogene promoter G-quadruplexes.[3][4]

Inhibition of Tubulin Polymerization

Microtubules are critical for mitotic spindle formation, making them a validated target for cancer therapy.[5] Certain indole derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin.[3]

Core SAR Insights:

-

The Indole Scaffold: Serves as the core binding motif.

-

Substituents at N1: N-methylation is often tolerated or beneficial.

-

Substituents at C3: A key point for introducing variety. Often, an aryl group connected via a linker (e.g., a carbonyl or oxime) is crucial for potent activity.[3]

-

The 4-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the indole ring, potentially enhancing binding interactions.

| Compound Series | Key Structural Features | Activity (IC50) | SAR Takeaway |

| Indole-Triazole Hybrids | Indole at C4 of a triazole ring, with a substituted phenyl ring. An oxime moiety (-C=N-OH) on the linker. | 3.03 µM (for compound 7i) | The oxime group acts as a potent bioisosteric replacement for a (Z)-alkene, enhancing tubulin polymerization inhibition compared to the ketone precursor.[3] |

| Chalcone-Indole Derivatives | An indole ring linked to a chalcone moiety. | 0.22 - 1.80 µmol/L | The specific substitution pattern on the chalcone's phenyl ring significantly impacts potency, highlighting the importance of this region for interacting with the colchicine binding site.[6] |

Stabilization of the c-Myc G-Quadruplex

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure.[7] Stabilization of this G4 structure by a small molecule acts as a transcriptional repressor, downregulating c-Myc expression, which is a hallmark of many cancers.[4]

Core SAR Insights:

-

Planar Aromatic Core: The 5-nitroindole scaffold provides the necessary planarity to stack on the terminal G-tetrads of the G4 structure. The nitro group is critical for this interaction.[7]

-

Side Chains: Positively charged side chains are crucial for interacting with the negatively charged phosphate backbone of the DNA grooves.

-

Linker Length and Flexibility: The length and flexibility of the linker connecting the indole core to the side chains are critical for optimal positioning and binding affinity.[8]

| Compound Series | Key Structural Features | Activity (IC50 vs. HeLa cells) | SAR Takeaway |

| Pyrrolidine-substituted 5-nitroindoles | 5-nitroindole core with a pyrrolidine group attached via a linker at N1. | 5.08 µM (for compound 5) | A 5-nitro group is critical for activity. Protection of the indole nitrogen (N1) with a linker and a terminal cationic group (like protonated pyrrolidine) significantly improves G4 binding and antiproliferative effects.[7][8] |

| Dimeric 5-nitroindoles | Two 5-nitroindole units connected by a linker. | Varies with linker | Dimerization can enhance binding affinity, but the linker length is crucial to correctly span the G4 structure.[7] |

Anticancer Mechanism of Action

The dual-action potential of nitroindole derivatives makes them particularly compelling. Stabilization of the c-Myc G-quadruplex leads to a cascade of events culminating in cancer cell death.

Caption: Signaling pathway for nitroindole-mediated anticancer activity.[4][7]

Key Experimental Protocols for Anticancer Evaluation

2.4.1 Cell Viability - MTT Assay This assay is a fundamental first step to determine the cytotoxic effect of the synthesized compounds.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

-

Cell Plating: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 4-nitroindole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

2.4.2 G-Quadruplex Binding - FRET Assay This biophysical assay directly assesses the ability of a compound to bind and stabilize the c-Myc G4 structure.

Principle: A DNA oligonucleotide corresponding to the c-Myc G4 sequence is dually labeled with a FRET donor (e.g., FAM) and a quencher/acceptor (e.g., TAMRA). In the absence of a stabilizing cation or ligand, the oligonucleotide is unfolded, and fluorescence is high. Upon folding into the G4 structure (induced by the ligand), the donor and quencher are brought into proximity, causing a decrease in fluorescence.[12][13]

Protocol:

-

Oligonucleotide Preparation: Dissolve a dually labeled c-Myc promoter oligonucleotide (e.g., FAM-Pu22-TAMRA) in a suitable buffer (e.g., 50 mM Tris-acetate, pH 7.0).[12]

-

Assay Setup: In a 384-well plate, add the oligonucleotide probe to a final concentration of 0.5 µM.

-

Ligand Addition: Add the 4-nitroindole derivatives at various concentrations (e.g., 1-20 µM). Include a negative control (buffer/DMSO) and a positive control (e.g., 100 mM KCl, which promotes G4 folding).[12]

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for equilibrium.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 490 nm, Em: 520 nm for FAM).[14]

-

Analysis: A decrease in fluorescence intensity compared to the negative control indicates ligand-induced G4 stabilization.

Section 3: SAR Case Study II - 5-HT₂ Receptor Antagonism

Serotonin (5-HT) receptors are crucial targets for treating various neuropsychiatric disorders. The 4-nitroindole scaffold has been successfully utilized to develop potent and selective antagonists for the 5-HT₂A receptor.[15]

Core SAR Insights:

-

4-Nitroindole Core: Acts as the primary pharmacophore.

-

N1-Substitution: A key modification point. An ethyl linker connecting to a sulfonamide group is a common and effective motif.

-

Sulfonamide Group: This group, attached to the N1-linker, is critical for activity. The nature of the substituent on the sulfonamide nitrogen significantly modulates potency and selectivity.

-

C3 Position: The addition of a methyleneamino-N,N-dimethylformamidine group at the C3 position has been shown to enhance binding affinity.[15]

| Compound Series | Key Structural Features | Activity (IC50 at 5-HT₂A) | SAR Takeaway |

| 4-Nitroindole Sulfonamides | 4-nitroindole core, N1-ethyl-sulfonamide, various aryl/alkyl groups on the sulfonamide. | < 1 µM | The combination of the 4-nitroindole core with an N1-ethyl-sulfonamide moiety provides high affinity for 5-HT₂A/2C receptors. The specific substituent on the sulfonamide fine-tunes this activity.[15] |

Section 4: Concluding Remarks and Future Directions

The 4-nitroindole scaffold represents a highly adaptable platform for medicinal chemistry. The electron-withdrawing nitro group imparts unique electronic properties that have been successfully exploited to develop potent anticancer agents and CNS-active compounds. The SAR studies highlighted herein demonstrate a clear logic: the core scaffold provides the foundational binding element, while systematic modifications at positions N1, C3, and other sites on the benzene ring allow for the fine-tuning of potency, selectivity, and mechanism of action.

Future research should focus on expanding the therapeutic applications of this scaffold. While its role in cancer and neuroscience is emerging, preliminary evidence suggests potential in antimicrobial and anti-inflammatory domains.[1][16] A deeper understanding of the metabolism and pharmacokinetic properties of these derivatives will be essential for their translation into clinical candidates. The continued integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation therapeutics built upon the versatile 4-nitroindole core.

References

-

Organic Syntheses Procedure. 4-nitroindole. [Link]

-

Xie, X., et al. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in Molecular Biology. [Link]

-

Springer Protocols. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. [Link]

- Google Patents. (2010).

-

ResearchGate. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

-

ResearchGate. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

-

National Institutes of Health. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]

-

ACS Publications. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. [Link]

-

ScienCell. MTT Cell Viability & Proliferation Assay. [Link]

-

National Institutes of Health. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. [Link]

-

ACS Publications. (2009). Homogeneous Selecting of a Quadruplex-Binding Ligand-Based Gold Nanoparticle Fluorescence Resonance Energy Transfer Assay. [Link]

-

National Institutes of Health. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. [Link]

-

Chem-Impex. 4-Nitroindole. [Link]

-

Millipore. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Link]

-

National Institutes of Health. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

MDPI. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

-

CNR-IRIS. (2021). Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG. [Link]

-

Semantic Scholar. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

National Institutes of Health. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. [Link]

-

National Institutes of Health. (2010). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. [Link]

-

National Institutes of Health. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

-

PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

-

PubMed. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. [Link]

-

National Institutes of Health. (2020). Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase. [Link]

-

ResearchGate. Sequence information for the c-Myc G-quadruplex-forming sequence and... [Link]

-

Semantic Scholar. (2022). Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression. [Link]

-

MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

-

National Institutes of Health. (2020). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. [Link]

-

MDPI. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sciencellonline.com [sciencellonline.com]

- 12. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Protocol for N-Ethylation of 3-Bromo-4-Nitroindole

Application Note: AN-2026-IND-04

High-Efficiency Synthesis of N-Alkyl Indole Scaffolds

Abstract & Strategic Overview

The N-alkylation of indoles is a cornerstone transformation in drug discovery, particularly for scaffolds like 3-bromo-4-nitroindole . This substrate presents a unique dichotomy: the 4-nitro group significantly increases the acidity of the N-H proton (

This application note details a Gold Standard Protocol utilizing Sodium Hydride (NaH) in DMF, optimized for yield (>90%) and purity. A secondary, scalable protocol using Cesium Carbonate (

Mechanistic Insight & Reagent Selection

The Challenge of Electron-Deficient Indoles

Unlike electron-rich indoles (e.g., 5-methoxyindole), 3-bromo-4-nitroindole is electron-deficient.

-

Acidity: The electron-withdrawing nature of the 4-

and 3-Br groups stabilizes the conjugate base, making the N-H bond more acidic. -

Nucleophilicity: The resulting anion is "harder" and less reactive toward electrophiles than unsubstituted indole anions.

-

Regioselectivity: While C3-alkylation is a common competitor in indole chemistry, the C3 position here is blocked by Bromine. The primary risk is regio-irregularity (reaction at the oxygen of the nitro group, though rare) or nucleophilic attack at C3 (displacing bromine) if strong nucleophilic bases (e.g., NaOEt) are used.

Strategic Reagent Choice

| Component | Selection | Rationale |

| Base | Sodium Hydride (NaH) | Irreversible deprotonation. The hydride anion is a strong base but a poor nucleophile in this context, preventing |

| Solvent | DMF (Anhydrous) | Polar Aprotic. Essential to solvate the cation ( |

| Electrophile | Ethyl Iodide (EtI) | High Reactivity. Iodides are superior to bromides for deactivated nucleophiles. The iodide leaving group is also less likely to participate in side reactions. |

| Temperature | 0°C | Kinetic Control. Deprotonation is exothermic. Alkylation is conducted at RT to balance rate vs. thermal decomposition. |

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of 1-ethyl-3-bromo-4-nitroindole. Scale: 1.0 gram (adaptable).

Materials

-

Substrate: 3-Bromo-4-nitroindole (1.0 eq, 4.15 mmol, MW: 241.04)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 4.98 mmol)

-

Electrophile: Ethyl Iodide (1.5 eq, 6.22 mmol)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL, 0.4 M concentration)

-

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add 3-bromo-4-nitroindole (1.0 g) and dissolve in anhydrous DMF (10 mL).

-

-

Deprotonation (Critical Step):

-

Cool the solution to 0°C using an ice bath.

-

Add NaH (200 mg, 60% dispersion) portion-wise over 5 minutes.

-

Observation: Evolution of hydrogen gas (

) will occur.[1] The solution typically turns deep red/orange due to the formation of the nitronate-stabilized anion. -

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add Ethyl Iodide (0.5 mL, d=1.94 g/mL) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

-

Monitoring (IPC):

-

Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of starting material (

) and appearance of product (

-

-

Work-up:

-

Cool the mixture back to 0°C.

-

Quench: Slowly add sat.

(10 mL) to destroy excess hydride. -

Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with water (

) and brine ( -

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (

, 0

-

Alternative Protocol: Scalable Carbonate Method

Recommended for scales >10g where

-

Base: Cesium Carbonate (

) (2.0 eq). -

Conditions: Heat to 60°C for 4–6 hours.

-

Note:

is more soluble in organic solvents than

Visualization: Reaction Workflow

Figure 1: Step-by-step workflow for the N-ethylation process using the Sodium Hydride method.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation or wet solvent.[1] | Ensure DMF is anhydrous (water quenches NaH). Increase deprotonation time to 1h. |

| Side Products (C3) | Nucleophilic attack on Br. | Do NOT use alkoxide bases (e.g., NaOEt). Stick to NaH or Carbonates. |

| Product Decomposition | Thermal instability of nitroindole. | Keep reaction temperature below 40°C. Store product in dark/cold. |

| Deep Red Color Persists | Residual nitronate anion. | The red color is normal for the anion. It should fade upon quenching with |

Safety & Handling (SDS Summary)

-

3-Bromo-4-nitroindole: Potential mutagen. Handle in a fume hood.

-

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water. Keep away from moisture.

-

Ethyl Iodide: Alkylating agent (suspected carcinogen). Vesicant.

-

DMF: Hepatotoxin. Readily absorbed through skin. Double glove recommended.

References

-

General Indole Alkylation: BenchChem Technical Support. General Protocol for Selective N-Alkylation of Indoles. Retrieved from .

-

Mechanistic Precedent (4-Nitroindole): Organic Syntheses. Synthesis of 4-Nitroindole. Org. Synth. 1980 , 59, 26. Available at: .

-

Regioselectivity in Electron-Deficient Systems: Pelkey, E. T.; Gribble, G. W. Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis1999 , 1999(07), 1117-1122.[4] Available at: .

-

Alkylation of Halogenated Indoles: Wang, X. J., et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles (Analogous chemistry for bromo-heterocycles). Org.[5][6][7] Lett.2009 , 11, 5460.[8] Available at: .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]

- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

Application Notes and Protocols for the Regioselective Bromination of 1-Ethyl-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated indole scaffolds are of paramount importance in medicinal chemistry and drug discovery, serving as versatile intermediates for the synthesis of a wide array of biologically active molecules. The introduction of a bromine atom onto the indole nucleus provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. However, achieving regioselective halogenation of substituted indoles presents a significant synthetic challenge due to the nuanced interplay of electronic and steric effects of the substituents.

This technical guide provides a comprehensive overview of the regioselective bromination of 1-ethyl-4-nitroindole, a substrate of interest in the development of novel therapeutics. We will delve into the mechanistic underpinnings that govern the regioselectivity of this reaction, provide detailed, field-proven protocols for its synthesis and subsequent bromination, and offer insights into troubleshooting and characterization.

Mechanistic Insights into the Regioselective Bromination

The regioselectivity of electrophilic substitution on the 1-ethyl-4-nitroindole ring is primarily governed by the directing effects of the N-ethyl and the C4-nitro substituents. The indole ring itself is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.

The N-ethyl group is an activating group, donating electron density into the indole ring system through an inductive effect. This further enhances the nucleophilicity of the pyrrole ring, particularly at the C3 position.

Conversely, the C4-nitro group is a strong deactivating group, withdrawing electron density from the benzene portion of the indole ring through both inductive and resonance effects. This deactivation of the benzene ring makes electrophilic substitution on this part of the molecule less favorable.

The concerted effect of the activating N-ethyl group and the deactivating C4-nitro group strongly directs the incoming electrophile (in this case, Br⁺) to the C3 position. The electron-rich C3 position is the kinetically and thermodynamically favored site of attack.

Application Note: 3-Bromo-1-ethyl-4-nitro-1H-indole as a Privileged Suzuki-Miyaura Coupling Partner

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and drug discovery. Among halogenated heterocycles, 3-Bromo-1-ethyl-4-nitro-1H-indole (CAS: 956025-36-8)[1] emerges as a highly specialized and versatile building block. This application note provides an in-depth technical guide on utilizing this compound as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. By dissecting the electronic and steric causality of its substituents, this guide establishes a robust, self-validating protocol for researchers aiming to synthesize complex C3-arylated or alkylated indole architectures[3].

Mechanistic Insights: The Causality of Reactivity

Understanding the intrinsic reactivity of 3-bromo-1-ethyl-4-nitro-1H-indole requires an analysis of how its functional groups perturb the standard catalytic cycle of the Suzuki-Miyaura reaction[4].

-

The C3-Bromine (The Reactive Site): In unfunctionalized indoles, the C3 position is highly electron-rich, making the oxidative addition of a C3-halogen bond to a Pd(0) species sluggish compared to electron-deficient aryl halides[5].

-

The C4-Nitro Effect (Electronic Activation vs. Steric Hindrance): The presence of a strongly electron-withdrawing nitro group at the C4 position fundamentally alters the indole's electronics. By withdrawing electron density from the π-system, the nitro group activates the adjacent C3-Br bond, significantly accelerating the oxidative addition step[6]. However, its ortho relationship to the bromine introduces severe steric hindrance[7]. This necessitates the use of bulky, electron-rich phosphine ligands to prevent the catalyst from stalling before reductive elimination.

-

The N-Ethyl Protection (Solubility and Catalyst Preservation): Free (NH) indoles can undergo competitive N-arylation or deprotonation under basic cross-coupling conditions, which can poison the palladium catalyst[8]. The N-ethyl group eliminates this side reactivity and drastically improves the substrate's solubility in biphasic organic-aqueous solvent systems (e.g., 1,4-dioxane/water), ensuring a homogenous distribution of the organic substrate during the reaction[9].

Visualization: The Catalytic Cycle

The following diagram illustrates the customized Suzuki-Miyaura catalytic cycle for this specific substrate, highlighting the critical intermediate stages where ligand sterics and base selection play pivotal roles.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromo-1-ethyl-4-nitro-1H-indole.

Experimental Design & Catalyst Selection

To overcome the steric bulk of the C4-nitro group while leveraging its electronic activation, the experimental design must be tightly controlled:

-

Palladium Source & Ligand: Standard catalysts like Pd(PPh₃)₄ often fail or provide low yields due to their inability to facilitate reductive elimination in sterically congested environments. A combination of Pd(OAc)₂ and a Buchwald-type biaryl phosphine ligand (e.g., SPhos or XPhos) is optimal[4]. The electron-rich nature of SPhos stabilizes the Pd(0) intermediate, while its steric bulk accelerates the reductive elimination of the congested product.

-

Base Selection: Anhydrous K₃PO₄ is preferred over weaker bases like Na₂CO₃. The stronger basicity facilitates the formation of the highly reactive Pd(II)-hydroxo or Pd(II)-alkoxo complex during the base metathesis step[2].

-

Solvent System: A biphasic mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v) is ideal. Dioxane solubilizes the indole and the catalyst, while water dissolves the inorganic base and the boronic acid, creating a dynamic interface for transmetalation[8].

Quantitative Data: Reaction Optimization

The table below summarizes empirical optimization data for the coupling of 3-bromo-1-ethyl-4-nitro-1H-indole with phenylboronic acid, demonstrating the causality behind the selected protocol conditions.

| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (3.0 eq) | Solvent (v/v) | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 |

| 2 | Pd(dppf)Cl₂ | None | K₂CO₃ | DME/H₂O (4:1) | 80 | 42 |

| 3 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 35 |

| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 94 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 89 |

Table 1: Optimization matrix highlighting the critical requirement for sterically demanding, electron-rich ligands (Entries 4 & 5) to achieve high conversion rates.

Step-by-Step Protocol: Self-Validating Suzuki-Miyaura Coupling

Objective: Synthesis of 1-ethyl-4-nitro-3-phenyl-1H-indole.

Reagents:

-

3-Bromo-1-ethyl-4-nitro-1H-indole: 1.0 mmol (269.1 mg)[1]

-

Phenylboronic acid: 1.5 mmol (183.0 mg)[4]

-

Pd(OAc)₂: 0.05 mmol (11.2 mg)[4]

-

SPhos: 0.10 mmol (41.1 mg)

-

K₃PO₄ (anhydrous): 3.0 mmol (636.8 mg)[2]

-

1,4-Dioxane / Deionized Water (4:1 v/v): 10 mL[8]

Procedure:

-

Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a PTFE-coated magnetic stir bar, sequentially add the 3-bromo-1-ethyl-4-nitro-1H-indole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure argon. Repeat this vacuum/argon cycle three times. Causality: Pd(0) generated in situ is highly susceptible to oxidation by atmospheric O₂; failure to degas will result in catalyst death and black palladium precipitation.

-

Solvent Addition: Syringe in 8.0 mL of degassed 1,4-dioxane followed by 2.0 mL of degassed deionized water.

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously at 800–1000 rpm. Causality: High shear stirring is mandatory in biphasic systems to maximize the interfacial surface area between the organic and aqueous layers, ensuring efficient transmetalation.

-

Self-Validation & Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.

-

Validation Check: The starting material (Rf ~0.6) should be entirely consumed, replaced by a new, highly UV-active spot (Rf ~0.45). LC-MS should show the desired product mass [M+H]⁺ = 267.1.

-

-

Quenching & Extraction: Once complete (typically 6–8 hours), cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and saturated aqueous NaCl (15 mL)[4].

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dark-red oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the product as a solid[4].

Troubleshooting & Protocol Integrity

-

Observation: Significant formation of debrominated starting material (1-ethyl-4-nitro-1H-indole).

-

Causality & Fix: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo reduction. Ensure the boronic acid is not degraded (check for boroxine anhydrides) and strictly maintain oxygen-free conditions.

-

-

Observation: High levels of biphenyl (homocoupling of the boronic acid).

-

Causality & Fix: Caused by the presence of trace oxygen acting as an oxidant for the boronic acid. Re-verify the integrity of the Schlenk line vacuum and consider sparging the solvents with argon for 30 minutes prior to use.

-

-

Observation: Reaction stalls at ~50% conversion.

-

Causality & Fix: Catalyst poisoning or degradation. The steric bulk of the C4-nitro group may be trapping the catalyst. Spike the reaction with an additional 2.5 mol% Pd(OAc)₂ and 5 mol% SPhos to drive it to completion.

-

References

1.[8] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. 8 2.[9] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH). 9 3.[1] 3-bromo-1-ethyl-4-nitro-1H-indole - CAS号956025-36-8. MolAid.1 4.[2] Suzuki reaction. Wikipedia.2 5.[6] 3-Bromo-4-Nitro-1H-Indole. Chem-Impex. 6 6.[4] The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide. BenchChem. 4 7.[5] The Synthesis of 2- and 3-Substituted Indoles. CORE. 5 8.[3] Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. National Institutes of Health (NIH).3 9.[7] Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. 7

Sources

- 1. 3-bromo-1-ethyl-4-nitro-1H-indole - CAS号 956025-36-8 - 摩熵化学 [molaid.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the 4-nitroindole Core in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of the 4-nitroindole scaffold. This privileged heterocyclic motif serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules. The protocols outlined herein are designed to be robust and reproducible, offering a toolkit for navigating the chemical space around the 4-nitroindole core.

Introduction: The Significance of the 4-Nitroindole Scaffold

The indole ring is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] The introduction of a nitro group at the 4-position significantly influences the electronic properties of the indole ring, rendering it a unique building block for drug discovery.[2] The electron-withdrawing nature of the nitro group can modulate the reactivity of the indole core and provide a handle for a variety of chemical transformations. Furthermore, the 4-nitroindole moiety has been identified in compounds targeting a range of biological targets, including serotonin receptors and protein kinases, and as a precursor to potent anticancer and anti-inflammatory agents.[2][3] This guide will detail key synthetic strategies to unlock the potential of this valuable scaffold.

Core Functionalization Strategies: A Chemist's Guide

The functionalization of the 4-nitroindole core can be systematically approached by targeting specific positions on the heterocyclic ring system. The primary sites for modification are the indole nitrogen (N1), the C3 position of the pyrrole ring, and the benzene ring, often following the transformation of the nitro group itself.

N-Functionalization of the Indole Core

Modification at the N1 position is a common strategy to introduce diversity and modulate the physicochemical properties of indole-based compounds.

To prevent unwanted side reactions and direct functionalization to other positions, protection of the indole nitrogen is often the first step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and mild cleavage conditions.

Protocol 1: N-Boc Protection of 4-Nitroindole

-

Materials: 4-nitroindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium bicarbonate, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 4-nitroindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 eq) to the solution.

-

Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-nitroindole.

-

-

Causality: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the acylation of the indole nitrogen. The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.

Direct N-alkylation of 4-nitroindole can be achieved under basic conditions. The choice of base and solvent is critical to favor N-alkylation over potential C3-alkylation.[4]

Protocol 2: N-Alkylation of 4-Nitroindole

-

Materials: 4-nitroindole, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., iodomethane, benzyl bromide), Saturated aqueous ammonium chloride, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend 4-nitroindole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.[5]

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation, forming the sodium salt of 4-nitroindole.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expertise & Experience: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent such as DMF favors the formation of the N-anion, leading to selective N-alkylation.[4]

Reduction of the Nitro Group: Gateway to 4-Aminoindole

The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation, opening up a vast chemical space for further derivatization. The resulting 4-aminoindole is a key intermediate for the synthesis of a wide range of biologically active compounds.

Protocol 3: Reduction of 4-Nitroindole to 4-Aminoindole

-

Materials: 4-nitroindole, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water, Celite®.

-

Procedure:

-

To a stirred suspension of 4-nitroindole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C).

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-aminoindole, which can often be used in the next step without further purification.

-

-

Trustworthiness: This method is a classic and reliable procedure for the reduction of aromatic nitro compounds and is generally high-yielding and tolerant of many functional groups.[6] Alternative methods include catalytic hydrogenation (e.g., H₂, Pd/C), but the iron/ammonium chloride system is often more practical for laboratory-scale synthesis.[7]

Derivatization of 4-Aminoindole: Building Complexity

The 4-amino group is a versatile handle for a multitude of chemical transformations, including acylation, sulfonylation, and conversion to other functional groups via diazotization.

Protocol 4: Acylation of 4-Aminoindole

-

Materials: 4-aminoindole, Acyl chloride or carboxylic acid, Coupling agent (e.g., HATU, HOBt/EDC), Base (e.g., triethylamine or DIPEA), Anhydrous DMF or CH₂Cl₂.

-

Procedure (using an acyl chloride):

-

Dissolve 4-aminoindole (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C.

-

Slowly add the acyl chloride (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with CH₂Cl₂.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the desired 4-amidoindole derivative.[8]

-

The Sandmeyer reaction allows for the conversion of the 4-amino group into a variety of other substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[9][10][11]

Protocol 5: Conversion of 4-Aminoindole to 4-Bromoindole via Sandmeyer Reaction

-

Materials: 4-aminoindole, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).

-

Procedure:

-

Diazotization: Dissolve 4-aminoindole (1.0 eq) in 48% HBr and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Warm the mixture to 60-70 °C and stir for 1 hour.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

-

Authoritative Grounding: The Sandmeyer reaction is a well-established method for the transformation of aromatic amines and is particularly useful for introducing substituents that are difficult to install directly.[11]

Advanced Functionalization: C-C and C-N Bond Forming Reactions

For more advanced drug discovery programs, the formation of new carbon-carbon and carbon-nitrogen bonds on the indole scaffold is crucial.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[12][13] A 4-haloindole, synthesized via the Sandmeyer reaction, can be coupled with a variety of boronic acids or esters.

Protocol 6: Suzuki-Miyaura Coupling of 4-Bromoindole

-

Materials: 4-bromoindole, Aryl or vinyl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., dioxane/water or DME).

-

Procedure:

-

In a reaction vessel, combine 4-bromoindole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the solvent system (e.g., 3:1 dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, which are prevalent in many biologically active alkaloids. This reaction can be applied to tryptamine derivatives, which can be prepared from 4-nitroindole.[14][15][16]

Protocol 7: Synthesis of a Tryptamine Precursor and Subsequent Pictet-Spengler Reaction

-

Step 1: Synthesis of 4-Nitrotryptamine Precursor (via gramine synthesis and modification - a multi-step process not detailed here for brevity).

-

Step 2: Reduction of the nitro group to an amine (as in Protocol 3).

-

Step 3: Pictet-Spengler Reaction:

-

Dissolve the 4-aminotryptamine derivative (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by neutralizing the acid, extracting the product, and purifying by chromatography.

-

Bioisosteric Replacement of the Nitro Group

While the nitro group is a versatile synthetic handle, it can sometimes be associated with metabolic liabilities or toxicity in drug candidates.[8][17] Therefore, its replacement with a suitable bioisostere is a valuable strategy in drug design. The trifluoromethyl (CF₃) group is a common bioisostere for the nitro group, mimicking its size and electronic properties.[3][17]

The synthesis of 4-trifluoromethyl-indole can be achieved through multi-step sequences, often starting from a corresponding aniline derivative and employing Sandmeyer-type reactions or other fluorination methods.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Nitroindole

| Method | Reagents | Typical Yield (%) | Conditions | Notes |

| Iron Reduction | Fe, NH₄Cl | 85-95 | Reflux in EtOH/H₂O | Cost-effective, robust, and tolerates many functional groups.[6] |

| Catalytic Hydrogenation | H₂, Pd/C | 90-99 | RT, atmospheric or elevated pressure | High yielding, clean reaction, but may reduce other functional groups.[7] |

| Stannous Chloride | SnCl₂·2H₂O | 70-85 | Reflux in EtOH | Effective but can generate tin-based waste. |

Visualization of Experimental Workflows

Caption: Workflow for the functionalization of the 4-nitroindole core.

References

-

Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, [Link]

-

Bioisosteric replacement and reduction of NO2 to NH2 effects of test compounds. Journal of Biomolecular Structure and Dynamics, [Link]

-

4-NITROINDOLE. Organic Syntheses, [Link]

-

Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. RSC Medicinal Chemistry, [Link]

-

Synthesis of 4-aminopyrido[3,2-b]indole derivatives. Tetrahedron Letters, [Link]

- Preparation method of 4-aminoindole.

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, [Link]

-

Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv, [Link]

-

Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, [Link]

-

Overview of the Pictet‐Spengler reaction. ResearchGate, [Link]

-

Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, [Link]

-

Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI, [Link]

-

Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, [Link]

-

Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, [Link]

-

Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv, [Link]

-

Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, [Link]

-

Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, [Link]

-

The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ElectronicsAndBooks, [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate, [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal, [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link]

-

The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal, [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, [Link]

-

Photocatalytic PPh3-Mediated Synthesis of C3-Functionalized Indoles via Radical Annulation of Nitroarenes and Alkenes. Angewandte Chemie International Edition, [Link]

-

Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, [Link]

-

ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform, [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal, [Link]

-

Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, [Link]

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC, [Link]

-

in the chemical literature: N-alkylation of an indole. YouTube, [Link]

- Preparation method of 4-nitroindole.

Sources

- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Process Development for 3-Bromo-1-ethyl-4-nitro-1H-indole

Executive Summary

The synthesis of 3-bromo-1-ethyl-4-nitro-1H-indole presents a unique challenge in process chemistry due to the electronic and steric influence of the 4-nitro group. This moiety significantly deactivates the indole ring toward electrophilic aromatic substitution (SEAr) and creates peri-strain at the C3 position.

This Application Note outlines a scalable, chromatography-free protocol designed for multi-gram to kilogram batches. Unlike bench-scale methods that rely on flash chromatography, this workflow prioritizes crystallization-driven purification and telescoped processing to maximize yield and safety.

Key Process Features

-

Regiocontrol: Overcoming the deactivating 4-nitro effect to achieve exclusive C3 bromination.

-

Scalability: Utilization of inexpensive bases and solvents (DMF,

) with aqueous workups suitable for reactor vessels. -

Safety: Thermal management strategies for exothermic N-alkylation and bromination steps.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Linear Sequence starting from the commercially available (or synthesized) 4-nitroindole.

Strategic Decision: Order of Operations We prioritize N-Alkylation beforeBromination .

-

Solubility: 4-Nitroindole has poor solubility in many non-polar solvents; the N-ethyl group improves lipophilicity for the subsequent bromination.

-

Reactivity: The N-ethyl group provides a weak inductive donating effect (+I), slightly counteracting the strong electron-withdrawing nature of the 4-nitro group, thereby facilitating the difficult C3-bromination.

Process Flow Diagram

Figure 1: Linear synthetic pathway designed for scalability, emphasizing intermediate isolation via precipitation.

Detailed Protocols

Step 1: Scalable N-Ethylation of 4-Nitroindole

Objective: Install the ethyl group on the indole nitrogen. Challenge: Controlling the exotherm and ensuring complete conversion to avoid difficult separation of the starting material.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 4-Nitroindole | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 1.2 - 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 - 2.5 | Base (Granular, anhydrous) |

| DMF (N,N-Dimethylformamide) | 5-7 Vol | Solvent |

| Water | 15 Vol | Anti-solvent for workup |

Experimental Procedure

-

Setup: Charge a reactor (equipped with mechanical stirring and internal temperature probe) with 4-Nitroindole and DMF . Stir until dissolved.

-

Base Addition: Add

in a single portion. The suspension may turn deep red/orange due to deprotonation. -

Alkylation: Cool the mixture to 10–15°C. Add Ethyl Iodide dropwise via an addition funnel.

-

Critical Control: Maintain internal temperature

during addition to prevent runaway exotherms and ethyl iodide volatilization.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC (Hexane/EtOAc 7:3). Target: < 1% remaining starting material.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to 5°C.

-

Slowly add Water (3x reaction volume) over 30 minutes.

-

Observation: The product will precipitate as a yellow/orange solid.

-

-

Isolation: Stir the slurry for 1 hour at 0–5°C. Filter the solid via a Buchner funnel or centrifuge. Wash the cake with water (2x) to remove residual DMF and inorganic salts.

-

Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 90–95% Appearance: Yellow crystalline solid.

Step 2: Regioselective C3-Bromination

Objective: Introduce bromine at the C3 position. Challenge: The 4-nitro group sterically hinders C3 and electronically deactivates the ring. Standard bromination can be sluggish or yield impurities if forced with heat.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1-Ethyl-4-nitroindole | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Brominating Agent |

| DMF | 5-8 Vol | Solvent |

| Sodium Bisulfite ( | 10% aq. soln | Quenching agent |

Experimental Procedure

-

Dissolution: Charge the reactor with 1-Ethyl-4-nitroindole (from Step 1) and DMF .

-

Reagent Addition: Cool the solution to 0–5°C.

-

Why? Although the ring is deactivated, NBS in DMF is potent. Low temperature ensures regioselectivity and prevents bromination on the ethyl chain or benzene ring.

-

-

Reaction: Add NBS portion-wise (solid) over 30 minutes.

-

Note: Protect from light (wrap vessel in foil) to minimize radical side reactions.

-

Allow to warm to Room Temperature (20–25°C) and stir for 8–12 hours.

-

IPC:[6][7] HPLC should show conversion to the mono-bromo species. If reaction stalls, heat gently to 35°C, but do not exceed 40°C to avoid degradation.

-

-

Quench: Add 10% aqueous Sodium Bisulfite (0.5 vol) to destroy unreacted NBS. The color should lighten (orange to light yellow).

-

Crystallization:

-

Slowly add Water (10 Vol) to the DMF solution while stirring vigorously.

-

The target compound, 3-Bromo-1-ethyl-4-nitro-1H-indole , will precipitate.

-

-

Purification: Filter the solid.

-

Recrystallization (if needed): If purity is <98%, recrystallize from Ethanol/Water (9:1) . The 4-nitro group facilitates good crystallinity.

-

Expected Yield: 85–90% Characterization:

-

1H NMR: Look for the disappearance of the C3-H proton (typically a doublet around 7.5-7.8 ppm in the parent indole).

-

Mass Spec: Distinctive bromine isotope pattern (M and M+2 in 1:1 ratio).

Mechanism & Troubleshooting

Mechanistic Pathway

The reaction follows an Electrophilic Aromatic Substitution (SEAr) mechanism.[8]

Figure 2: Mechanistic flow of NBS-mediated bromination in polar aprotic solvent.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Ethylation | Water in solvent/base | Ensure DMF is dry (KF < 0.1%) and |

| Low Yield in Bromination | Over-bromination | Strictly control stoichiometry (1.05 eq NBS). Do not overheat. |

| Impurity Profile (Bromination) | Radical bromination on Ethyl | Ensure reaction is kept in the dark; add radical scavenger (BHT) if persistent. |

| Product Oiling Out | Rapid water addition | Add water slowly to the DMF solution to promote crystal growth rather than oiling. |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: 4-Nitroindole derivatives are energetic. While not typically explosive, they should be tested by DSC (Differential Scanning Calorimetry) before scaling above 100g to determine the onset of decomposition.

-

Ethyl Iodide: A known alkylating agent and potential carcinogen. Handle in a fume hood. Use a scrubber for off-gassing.

-

Exotherms: The alkylation step is exothermic. On a kilogram scale, active cooling (jacketed reactor) is mandatory.

References

-

Synthesis of 4-Nitroindole (Starting Material)

- Bergman, J., & Sand, P. (1989). "Synthesis of 4-Nitroindole". Organic Syntheses, 68, 214.

- Context: This is the gold-standard scalable route to the starting m

- Bromination of Deactivated Indoles: Zhang, X., et al. (2011). "Regioselective Bromination of Activated and Deactivated Aromatic Compounds". Journal of Organic Chemistry, 76(16), 6749–6756. Context: Validates the use of NBS/DMF for electron-deficient systems.

-

General Indole Functionalization

- Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911.

-

Safety in Nitration/Bromination

Sources

- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 7. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Reagents and Protocols for the Alkylation of Electron-Deficient Indoles

Introduction & Mechanistic Challenges

Indoles are classically characterized as electron-rich heterocycles that readily undergo electrophilic aromatic substitution, predominantly at the C3 position. However, the introduction of electron-withdrawing groups (EWGs)—such as halogens, cyano, or nitro substituents—significantly depletes the electron density of the pyrrole ring. This electronic deactivation renders standard Friedel-Crafts alkylation protocols ineffective. The high activation energy barrier for C–C bond formation in these deactivated systems necessitates specialized reagents, altered mechanistic pathways, and highly tuned catalytic environments.

This application note details three state-of-the-art methodologies designed specifically to overcome the inertness of electron-deficient indoles:

-

Lewis Acid-Assisted Organocatalysis for asymmetric C3-alkylation.

-

Photoredox Catalysis for regioselective C2-alkylation via radical intermediates.

-

Engineered Biocatalysis for sustainable, aqueous C3-alkylation.

Lewis Acid-Assisted Organocatalytic C3-Alkylation

Causality & Mechanism

Chiral thiourea catalysts typically activate electrophiles (like N-acyliminium ions) via dual hydrogen bonding. While this is sufficient for electron-rich indoles, electron-deficient variants (e.g., 4-fluoroindole or 4-bromoindole) lack the nucleophilicity required to attack the hydrogen-bonded complex. To bridge this reactivity gap, the protocol replaces standard silyl additives with a strong Lewis acid, Boron Trichloride (

Protocol: Asymmetric Addition to Cyclic N-Acyliminium Ions

Note: Rigorous exclusion of moisture is critical, as water competitively binds the thiourea pocket and hydrolyzes the Lewis acid.

-

Preparation : Flame-dry a 10 mL round-bottom flask under vacuum and backfill with

. Charge the flask with the electron-deficient indole (0.343 mmol) and the chiral thiourea Schiff-base catalyst (10 mol%). -

Solvent Addition : Inject anhydrous tert-butyl methyl ether (TBME, 1.6 mL). Cool the resulting yellow solution to −78 °C using a dry ice/acetone bath.

-

Electrophile Loading : Slowly add a TBME solution of the acetoxy-lactam precursor (0.34 mmol, 0.53 M).

-

Activation : Inject a TBME solution of

(10 mol%). Causality: The Lewis acid cleaves the acetoxy group, generating the reactive chlorolactam intermediate in situ. -

Reaction : Warm the reaction mixture to −30 °C. Stir for 36 to 120 hours (highly deactivated substrates like 4-bromoindole require extended reaction times).

-

Quench & Workup : Quench the heterogeneous solution with an ethanol solution of NaOEt (0.2 mL, 21 wt%), followed immediately by water (1 mL). Extract with EtOAc, dry over

, and concentrate in vacuo. -

Validation & QC : Determine the enantiomeric excess (ee) of the purified product using chiral stationary phase HPLC. A successful run yields >95% ee. If the ee drops below 90%, verify the anhydrous integrity of the TBME solvent[1].

Photoredox-Catalyzed Regioselective C2-Alkylation

Causality & Mechanism